Product packaging for 2,5-Dibenzylpyrrole(Cat. No.:CAS No. 850662-64-5)

2,5-Dibenzylpyrrole

Cat. No.: B6322794
CAS No.: 850662-64-5
M. Wt: 247.3 g/mol
InChI Key: BTDNBLKFKBOQMU-UHFFFAOYSA-N
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Description

2,5-Dibenzylpyrrole is a protected pyrrole derivative that serves as a crucial synthetic intermediate and building block in advanced organic and organometallic chemistry. The benzyl groups at the 2 and 5 positions enhance the stability of the pyrrole ring system, preventing unwanted side reactions and making it a more robust precursor compared to its unsubstituted analog. This compound is particularly valuable in catalysis research, where pyrrole-based ligands are known to coordinate with various metals. For instance, chromium complexes with pyrrole-type ligands form the basis of highly selective industrial-scale ethylene trimerization catalysts, a key process for producing 1-hexene comonomer . Furthermore, the pyrrole-2,5-diyl scaffold is a recognized linker in material science, used in the design and synthesis of functional molecules such as diradicals for studying magnetic interactions . Its robust structure also makes it a candidate for the synthesis of more complex, conjugated systems and unsaturated γ-lactams, which are common structural motifs in pharmaceuticals and natural products . As a reagent, it enables explorations in novel chemical space for developing new catalysts, organic electronic materials, and bioactive compounds. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N B6322794 2,5-Dibenzylpyrrole CAS No. 850662-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibenzyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-3-7-15(8-4-1)13-17-11-12-18(19-17)14-16-9-5-2-6-10-16/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDNBLKFKBOQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,5 Dibenzylpyrrole and Its Structural Analogues

Catalytic Approaches to Pyrrole (B145914) Ring Formation Relevant to 2,5-Dibenzylpyrrole

Catalytic methods provide powerful and atom-economical routes to pyrrole derivatives by enabling the use of readily available starting materials under mild conditions. arkat-usa.org Transition metal catalysis, in particular, has revolutionized the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net

Titanium-catalyzed reactions represent a key strategy for pyrrole synthesis from unsaturated precursors. A notable example is the formal [2+2+1] cycloaddition of alkynes and a nitrogen source, such as an aryl diazene, to form the pyrrole ring. osti.gov This reaction proceeds through a formal Ti(II)/Ti(IV) redox catalytic cycle. osti.gov The use of a diyne precursor in this type of transformation is directly applicable to the synthesis of 2,5-disubstituted pyrroles. For a molecule like this compound, the corresponding diyne would feature benzyl (B1604629) groups that ultimately become the substituents at the 2 and 5 positions of the pyrrole ring. The reaction with an appropriate nitrogen source, like aniline, would yield the N-phenyl derivative.

Beyond titanium, a variety of other transition metals have been successfully employed to catalyze the formation of pyrrole and pyrroline (B1223166) scaffolds, highlighting the versatility of metal-mediated cyclizations. nih.govrsc.org These methods often allow for the construction of highly substituted pyrroles from diverse starting materials. acs.orgnih.gov

For instance, gold catalysis enables the synthesis of highly substituted pyrroles from simple oximes and alkynes. acs.orgnih.gov Cationic gold(I) complexes are capable of activating multiple steps in the reaction cascade. acs.orgnih.gov Similarly, palladium(II)-catalyzed oxidative cyclization of imines derived from N-allylamines provides an atom-economical route to 1-pyrrolines, which are dihydro derivatives of pyrroles. rsc.org Iron-catalyzed C-C coupling reactions also offer a less toxic and cheaper alternative to traditional palladium catalysis for the functionalization of pyrrole rings. nih.gov

Catalyst MetalStarting MaterialsProduct TypeReference
Gold (Au) Oximes, AlkynesHighly substituted pyrroles acs.org, nih.gov
Palladium (Pd) Imines from N-allylamines1-Pyrrolines rsc.org
Copper (Cu) α,α-dichlorinated imines1-Pyrrolines rsc.org
Rhodium (Rh) Alkynes (via intramolecular hydroamination)1-Pyrrolines rsc.org
Iron (Fe) Pyrrole, Phenylboronic acid2-Phenylpyrrole (Functionalization) nih.gov
Manganese (Mn) Primary diols, Amines2,5-unsubstituted pyrroles organic-chemistry.org

Understanding the reaction mechanisms is crucial for optimizing catalytic systems. In the titanium-catalyzed [2+2+1] pyrrole synthesis, computational and experimental studies have identified key intermediates and shed light on the catalytic cycle. osti.gov The mechanism involves equilibria between the titanium-imido catalyst monomer/dimer and its cycloaddition with an alkyne, followed by a rate-determining second alkyne insertion. osti.gov This leads to the formation of a 6-membered azatitanacyclohexadiene species, which then undergoes reductive elimination to yield the pyrrole product. osti.gov DFT studies have revealed that early transition metals like titanium can promote C-N bond formation via an unconventional elimination pathway, where the forming pyrrole acts as a redox-active ligand. researchgate.net

For gold-catalyzed reactions of oximes and alkynes, the proposed mechanism involves an initial gold-promoted addition of the oxime oxygen to the alkyne. This is followed by a sequence of tautomerization, nih.govnih.gov-sigmatropic rearrangement, and cyclodehydration to form the pyrrole ring. acs.orgnih.gov In iron-catalyzed processes, it has been proposed that an iron(III)-oxo species activates the C-H bond of the pyrrole, facilitating subsequent coupling reactions. nih.gov

Exploration of Other Metal-Mediated Cyclization Reactions for Pyrrole Scaffolds

Non-Catalytic and Redox-Neutral Synthetic Pathways

While catalytic methods are powerful, non-catalytic pathways, often relying on condensation reactions, remain highly relevant for pyrrole synthesis.

The condensation of cyclic amines, such as pyrrolidine (B122466), with aldehydes provides a redox-neutral pathway to pyrrole derivatives. nih.gov In these reactions, water is the only byproduct, making them attractive from a green chemistry perspective. nih.gov The mechanism involves the formation of several reactive intermediates, including enamines and azomethine ylides, which ultimately lead to aromatization to the pyrrole ring. nih.gov This type of condensation can be facilitated by carboxylic acids. nih.gov The reaction between pyrrolidine and two equivalents of benzaldehyde, for example, can yield 1-benzyl-2-phenylpyrrole, demonstrating the formation of substituted pyrroles through this general principle.

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing 2,5-disubstituted pyrroles. wikipedia.orgchim.it First reported in 1884, this reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgrgmcet.edu.in

This protocol is highly adaptable for the synthesis of this compound. The key precursor required is 1,5-diphenylpentane-2,4-dione. The reaction of this 1,4-diketone with a suitable nitrogen source directly yields the target pyrrole ring with the benzyl groups at the desired 2 and 5 positions. The reaction is versatile, allowing for the synthesis of N-unsubstituted or N-substituted pyrroles depending on the amine used. wikipedia.orgrsc.org

The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to afford the aromatic pyrrole. wikipedia.org While traditionally requiring harsh acidic conditions, numerous modern modifications have been developed that employ milder catalysts or even catalyst- and solvent-free conditions, enhancing the method's efficiency and environmental friendliness. rgmcet.edu.inrsc.org

Nitrogen SourceResulting ProductNotesReference
Ammonia / Ammonium Hydroxide This compound (N-unsubstituted)Provides the parent pyrrole with a free N-H group. wikipedia.org
Primary Amines (e.g., Aniline) N-Aryl-2,5-dibenzylpyrroleAllows for the introduction of various substituents on the nitrogen atom. rsc.org
Benzylamine N-Benzyl-2,5-dibenzylpyrroleYields an N-benzyl substituted pyrrole. rsc.org

Condensation Reactions of Cyclic Amines and Aldehydes: General Principles for Pyrrole Formation

Strategies for Post-Synthetic Functionalization and Derivatization

Post-synthetic modification (PSM) involves the chemical transformation of a fully formed molecular scaffold. rsc.orgrsc.org This strategy is advantageous as it allows for the creation of a library of analogues from a single, readily accessible precursor, bypassing the need for separate multi-step syntheses for each new derivative. The methodologies for such functionalizations can be broadly categorized into reactions that modify the pyrrole core itself—either at the nitrogen atom or the carbon atoms of the ring—and those that modify existing substituents, such as the benzyl groups in this compound.

While the direct synthesis of this compound is often achieved through classical methods like the Paal-Knorr synthesis, advanced methodologies have been developed for the regioselective introduction of benzyl groups to pyrrole-containing structures, which are relevant for creating structural analogues. One notable strategy employs the pyrrole nucleus as a directing group to facilitate palladium-catalyzed C–H bond functionalization on an adjacent aromatic ring.

In a study on 2-phenylpyrroles, the pyrrole ring was used to direct the ortho-benzylation of the phenyl substituent. nrochemistry.commdpi.com This reaction proceeds with high regioselectivity using a simple catalyst system of palladium(II) bromide (PdBr₂) and lithium carbonate (Li₂CO₃) without the need for additional ligands. nrochemistry.com The mechanism is believed to involve the initial coordination of the palladium catalyst to the pyrrole nitrogen, which then enables a selective C-H activation at the ortho-position of the phenyl ring. nrochemistry.commdpi.com This method allows for the late-stage functionalization of 2-phenylpyrroles, yielding a variety of ortho-benzylated products with yields ranging from 51-93%. nrochemistry.commdpi.com

Catalyst SystemElectrophileSubstratePosition of BenzylationYield (%)
PdBr₂ / Li₂CO₃Benzyl Chlorides2-PhenylpyrrolesOrtho-position of phenyl ring74-90

This table illustrates the palladium-catalyzed ortho-benzylation of 2-phenylpyrroles, where the pyrrole acts as a directing group. Data sourced from nrochemistry.com.

N-Substituted Derivatives

The nitrogen atom of the pyrrole ring is a common site for post-synthetic modification. N-alkylation of pyrroles can be achieved with high regioselectivity, avoiding the competing C-alkylation that can occur under certain conditions. rsc.org A straightforward method involves the use of the potassium salt of the pyrrole, which can be generated by reacting the NH-pyrrole with a suitable base. For instance, the potassium salt of 2,5-dimethylpyrrole, a close analogue of this compound, reacts efficiently with benzyl bromide in dimethyl sulfoxide (B87167) (DMSO) to afford the N-benzyl derivative in high yield. researchgate.net This method is broadly applicable to various alkyl halides. researchgate.net

A more modern and environmentally benign approach utilizes ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]), as the reaction medium. rsc.org This method provides excellent yields for the N-substitution of pyrrole with a range of electrophiles, including alkyl halides, under mild conditions (40-80 °C) and short reaction times (1-2 hours). rsc.org The ionic liquid can often be recovered and reused, adding to the sustainability of the process. rsc.org

Ring-Substituted Derivatives (C3/C4-Functionalization)

With the α-positions (C2 and C5) occupied by benzyl groups, subsequent electrophilic substitution on the this compound core is directed to the β-positions (C3 and C4). nrochemistry.com The electron-rich nature of the pyrrole ring makes it susceptible to attack by weak electrophiles, allowing for functionalization at the less sterically hindered C3 position. researchgate.net

Classic electrophilic substitution reactions that are harsh on the pyrrole ring, such as nitration or Friedel-Crafts reactions with Lewis acids, can be replaced with milder methods. nrochemistry.com The Vilsmeier-Haack reaction is a prime example, used for the formylation (introduction of a -CHO group) of electron-rich aromatic compounds. wikipedia.org It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). nrochemistry.comwikipedia.org This reaction is known to proceed at the 3-position of indoles (a related heterocycle) and would be expected to functionalize the C3-position of this compound. pcbiochemres.com

Another key reaction is the Mannich reaction , which introduces a functionalized alkyl group. nrochemistry.com When the α-positions of a pyrrole are blocked, the Mannich reaction with formaldehyde (B43269) and a secondary amine occurs at a free β-position. nrochemistry.com

ReactionReagentsFunctional Group IntroducedPosition
Vilsmeier-HaackPOCl₃, DMFFormyl (-CHO)C3
Mannich ReactionHCHO, R₂NHAminomethyl (-CH₂NR₂)C3

This table summarizes common reactions for the C3-functionalization of 2,5-disubstituted pyrroles.

Beyond direct substitution on the pyrrole nucleus, a variety of modern synthetic methods can be employed to introduce diverse functional groups, either by modifying the existing benzyl substituents or by using pre-functionalized pyrroles in coupling reactions.

Functionalization of Benzyl Groups

The two phenyl rings of the benzyl groups on this compound are themselves amenable to electrophilic aromatic substitution. Standard reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) can introduce functional groups onto these peripheral rings. byjus.com This strategy allows for the addition of handles for further chemistry without altering the electronics of the central pyrrole core as significantly as direct ring substitution.

Transition-Metal-Catalyzed Cross-Coupling

A powerful strategy for introducing a vast array of functionality involves transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This typically requires a two-step process: first, the introduction of a halide (e.g., Br or I) or a boron-containing group (e.g., a boronic ester) onto the pyrrole scaffold, likely at the C3 position as described previously. This functionalized pyrrole then serves as a coupling partner in reactions such as:

Suzuki Coupling: Couples a boronic acid/ester with an organohalide. A 3-boryl-2,5-dibenzylpyrrole could be coupled with various aryl or vinyl halides. rsc.org

Negishi Coupling: Couples an organozinc reagent with an organohalide. A 3-halo-2,5-dibenzylpyrrole could be coupled with functionalized organozinc reagents. nih.gov

Sonogashira Coupling: Couples a terminal alkyne with an organohalide, useful for introducing alkynyl moieties. mdpi.com

These reactions are highly valued for their broad substrate scope and functional group tolerance. mdpi.comnih.gov

Click Chemistry

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents a highly efficient and specific method for joining molecular fragments. researchgate.netrsc.org To apply this to this compound, the scaffold would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This could be achieved, for example, through N-alkylation with an azide- or alkyne-containing alkyl halide. The resulting functionalized pyrrole can then be "clicked" with a complementary coupling partner, allowing for the attachment of complex molecules like fluorophores or electroactive groups. researchgate.netrsc.org

Reaction Mechanisms and Reactivity Profiles of 2,5 Dibenzylpyrrole Systems

Fundamental Reactivity of the Pyrrole (B145914) Nucleus in Substituted Systems

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. Compared to benzene, five-membered heterocycles like pyrrole, furan, and thiophene (B33073) are more reactive towards electrophiles. wikipedia.orgyoutube.com This heightened reactivity is due to the participation of the heteroatom's lone pair of electrons in the aromatic π-system, which stabilizes the cationic intermediate formed during electrophilic substitution. wikipedia.org

In substituted pyrroles, such as 2,5-dibenzylpyrrole, the position of electrophilic attack is influenced by the existing substituents. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the α-positions (C2 and C5) because the resulting cationic intermediate is more stabilized by resonance. youtube.comquora.com When these positions are occupied, as in this compound, electrophilic attack is directed to the β-positions (C3 and C4). irb.hr The electron-donating nature of the benzyl (B1604629) groups further enhances the electron density of the pyrrole ring, increasing its reactivity towards electrophiles.

Mechanistic Investigations of Pyrrole Formation Pathways (General Relevance to Dibenzylpyrroles)

Several classical and modern synthetic methods are employed for the formation of the pyrrole ring, the mechanisms of which provide insight into the formation of 2,5-disubstituted pyrroles like this compound.

Intermediacy of Azomethine Ylides and Enamines in Ring Formation Reactions

The formation of the pyrrole ring often proceeds through key intermediates such as enamines and azomethine ylides. wikipedia.orgnih.gov

Enamines are crucial in several pyrrole syntheses, including the Hantzsch and Paal-Knorr methods. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in In the Hantzsch pyrrole synthesis , an amine reacts with a β-ketoester to form an enamine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking an α-haloketone, which is followed by cyclization and dehydration to yield the substituted pyrrole. wikipedia.orgquimicaorganica.org

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.org The mechanism can involve the formation of an enamine from one of the carbonyl groups, which then attacks the second carbonyl group intramolecularly, leading to the pyrrole ring after dehydration. uomustansiriyah.edu.iq However, detailed mechanistic studies have also proposed a pathway involving the formation of a hemiaminal intermediate which then cyclizes. rgmcet.edu.inwikipedia.org

Azomethine ylides are another class of reactive intermediates utilized in modern pyrrole synthesis. nih.govresearchgate.net These 1,3-dipoles can undergo cycloaddition reactions with various dipolarophiles to construct the pyrrole ring. researchgate.netrsc.org For instance, azomethine ylides can be generated in situ from the reaction of α-amino acids with aldehydes or imines. mdpi.com Rhodium-catalyzed reactions of diazoenals and N-alkyl imines can generate enal-azomethine ylides, which undergo thermal 6π-electrocyclization and aromatization to form functionalized pyrroles. rsc.org

A combined experimental and computational study has provided detailed insights into the mechanism of pyrrole formation from the reaction of pyrrolidine (B122466) and aldehydes, highlighting the interception of reactive intermediates like azomethine ylides and enamines. nih.gov

Proton-Catalysed Rearrangements in Pyrrolenine-to-Pyrrole Transformations

Pyrrolenines are isomers of pyrroles and can serve as precursors in certain synthetic routes. Proton-catalyzed rearrangements of pyrrolenine derivatives can lead to the formation of the corresponding pyrrole structure. Synthetic routes to 2,2-disubstituted pyrrolenines have been developed to construct pyrrolylmethyl-pyrrolenines. rsc.org These systems undergo a ready proton-catalyzed rearrangement, which models the proposed biosynthetic pathway for type-III porphyrins. rsc.org This rearrangement often involves a fragmentation-recombination mechanism.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring

Electrophilic Substitution:

As mentioned, the electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles. wikipedia.org For 2,5-disubstituted pyrroles like this compound, electrophilic substitution is directed to the β-positions (C3 and C4). irb.hr A variety of electrophilic substitution reactions are known for the pyrrole ring, including:

Halogenation: Reaction with halogens in the presence of a suitable catalyst. savemyexams.com

Nitration: Introduction of a nitro group using a nitrating agent. savemyexams.com

Sulfonation: Reaction with sulfuric acid to introduce a sulfonic acid group. wikipedia.org

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, using a Lewis acid catalyst. wikipedia.org

An enantioselective Friedel-Crafts reaction of 2,5-disubstituted pyrroles with in situ generated ketimines has been reported, leading to β-functionalized pyrroles. irb.hrrsc.org

Electrophilic Substitution ReactionReagentsPosition of Substitution on this compound
HalogenationX₂, Lewis AcidC3 and/or C4
NitrationHNO₃, H₂SO₄C3 and/or C4
SulfonationH₂SO₄C3 and/or C4
Friedel-Crafts AcylationRCOCl, AlCl₃C3 and/or C4
Friedel-Crafts AlkylationRCl, AlCl₃C3 and/or C4

Nucleophilic Substitution:

Nucleophilic substitution on the unsubstituted pyrrole ring is generally difficult due to its electron-rich character. However, the introduction of electron-withdrawing groups onto the ring can facilitate nucleophilic attack. While less common for this compound itself, nucleophilic substitution reactions have been observed in pyrrole derivatives bearing suitable leaving groups. osi.lvajol.info For example, vinyl nucleophilic substitution has been reported for 1-alkyl-3-alkylaminopyrrole-2,5-diones. osi.lv

Reactivity of Benzyl Substituents: Side-Chain Functionalization

The benzyl groups at the 2- and 5-positions of the pyrrole ring also exhibit reactivity, allowing for side-chain functionalization. The benzylic protons are susceptible to radical abstraction or deprotonation, which can be a key step in further synthetic transformations.

Strategies for side-chain functionalization in heterocyclic systems often involve either incorporating the desired functionality into the monomer before ring formation or performing post-polymerization/post-synthesis modifications. cmu.edu For a molecule like this compound, functionalization could potentially be achieved through reactions targeting the benzylic positions, such as:

Halogenation: Free-radical halogenation at the benzylic carbon.

Oxidation: Oxidation of the benzylic methylene (B1212753) group to a carbonyl group.

Deprotonation/Alkylation: Deprotonation of the benzylic proton followed by reaction with an electrophile.

Side-chain functionalization has been explored in various polymeric systems, such as polythiophenes and polyurethanes, to modify their properties. cmu.edursc.orgugent.be Similar principles could be applied to discrete molecules like this compound to introduce new functional groups.

Thermal and Photochemical Reactivity of this compound Scaffolds

The thermal and photochemical reactivity of pyrrole systems can lead to various transformations. While specific data for this compound is not extensively detailed in the provided search results, general principles of pyrrole chemistry can be inferred.

Thermal Reactivity: Pyrroles are generally thermally stable aromatic compounds. At very high temperatures, ring expansion of pyrrole to pyridine (B92270) can occur in the presence of a base. pharmaguideline.com The presence of the benzyl groups in this compound might influence its thermal stability and decomposition pathways. In the context of catalysis, chromium complexes with 2,5-disubstituted pyrroles, including this compound, are used for ethylene (B1197577) trimerization at elevated temperatures, indicating a degree of thermal stability under reaction conditions. d-nb.info

Photochemical Reactivity: The UV absorption of the pyrrole ring and the benzyl substituents would make this compound susceptible to photochemical reactions. Photochemical rearrangements and cycloadditions are known for various aromatic and heterocyclic compounds. The specific photochemical behavior would depend on the excitation wavelength and the reaction conditions.

Theoretical and Computational Chemistry Studies of 2,5 Dibenzylpyrrole

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) approaches provide deep insights into the electronic structure, which dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method for determining the equilibrium geometry and conformational preferences of molecules. rdd.edu.iqresearchgate.net For a molecule like 2,5-dibenzylpyrrole, DFT calculations would be employed to find the lowest energy structure by optimizing all bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters for a Substituted Pyrrole (B145914) System This table is representative of data obtained from DFT calculations on substituted pyrroles and is not specific to this compound.

ParameterDescriptionTypical Calculated Value
N-C Bond Length (Pyrrole Ring)The distance between the nitrogen and adjacent carbon atoms in the pyrrole ring.1.37 - 1.39 Å
C-C Bond Length (Pyrrole Ring)The distance between carbon atoms within the pyrrole ring.1.38 - 1.44 Å
C-N-C Bond Angle (Pyrrole Ring)The angle formed by the C-N-C bonds within the pyrrole ring.~108° - 110°
C-C-C Bond Angle (Pyrrole Ring)The angle formed by the C-C-C bonds within the pyrrole ring.~107° - 108°
Dihedral Angle (Pyrrole-Phenyl)The twist angle between the plane of the pyrrole ring and an attached phenyl ring.30° - 50°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and optical properties. rdd.edu.iq

For this compound, DFT calculations would provide the energies and spatial distributions of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may have contributions from both the pyrrole and the benzyl (B1604629) substituents. The HOMO-LUMO gap would be a key parameter in predicting its electronic absorption spectrum and its potential use in organic electronic materials. frontiersin.org Studies on other pyrrole derivatives have shown that substituents can significantly tune the HOMO and LUMO energy levels. mdpi.comnih.gov

Illustrative Frontier Molecular Orbital Data for a Substituted Pyrrole This table presents typical data obtained from DFT calculations and is intended for illustrative purposes.

PropertyDescriptionTypical Calculated Value (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.0 to -6.0
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO.3.0 to 5.0

Density Functional Theory (DFT) Applications to Molecular Geometry and Conformations

Mechanistic Studies of Reaction Pathways Using Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For reactions involving this compound, such as electrophilic substitution or metal-catalyzed cross-coupling, DFT calculations can provide detailed mechanistic insights.

For instance, computational studies on the reaction of pyrroles with various reagents have successfully determined whether a reaction proceeds through a stepwise or concerted mechanism, and have explained the observed regioselectivity. nih.govacs.orgfrontiersin.org A theoretical study on the Current time information in Berlin, DE.researchgate.net-migration in pyrrolium derivatives revealed that the stability of the transition state, influenced by factors like aromaticity, determines the activation barrier. nih.gov Similar computational approaches applied to this compound could predict its reactivity in various chemical transformations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations would allow for the exploration of its conformational landscape by simulating the motion of its atoms at a given temperature. This is particularly important for understanding the flexibility of the benzyl groups and how the molecule might interact with its environment, such as a solvent or a biological receptor.

MD simulations on aromatic heterocycles have been used to study phenomena like stacking interactions and the initial stages of crystallization. mdpi.comfrontiersin.org Such simulations for this compound could reveal preferred intermolecular orientations and provide insights into its bulk properties. unipi.itresearchgate.net

Computational Prediction of Spectroscopic Signatures

Theoretical methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. For this compound, the most common spectroscopic techniques for which predictions would be made are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. academie-sciences.fracademie-sciences.fr These predicted spectra can be compared with experimental data to confirm the structure. researchgate.netmdpi.com Studies have shown that for substituted pyrroles, DFT methods can yield NMR shifts that are in reasonable agreement with experimental values. academie-sciences.fr Similarly, the vibrational frequencies from a DFT frequency calculation can be used to simulate the IR spectrum, helping to assign the observed absorption bands to specific molecular vibrations.

Structure-Reactivity and Structure-Property Relationship Elucidation through Theoretical Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.com These models often use descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and hydrophobicity.

For a class of compounds including this compound, a QSAR study could be developed to predict a specific activity, for instance, its efficacy as a ligand in catalysis or its potential biological activity. nih.govijpda.org By building a model based on a set of known pyrrole derivatives, the activity of new or untested compounds like this compound could be predicted, thus guiding synthetic efforts towards molecules with desired properties. acs.org

Advanced Applications and Functional Material Research Involving 2,5 Dibenzylpyrrole Scaffolds

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecular components associated through non-covalent interactions. lu.seic.ac.uk These interactions, though weaker than covalent bonds, are critical in governing the three-dimensional structures of large molecules like proteins and nucleic acids and are fundamental to processes like molecular recognition. researchgate.netnih.gov The 2,5-dibenzylpyrrole framework is well-suited for supramolecular applications due to its inherent structural features that can drive self-assembly and host-guest interactions.

Design Principles for Self-Assembly Based on Non-Covalent Interactions

The spontaneous organization of molecules into stable, well-defined structures is known as self-assembly, a process governed by a variety of non-covalent interactions. lu.se Key interactions include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. researchgate.netmdpi.com The design of self-assembling systems based on the this compound scaffold can leverage these forces.

Hydrogen Bonding: The pyrrole (B145914) N-H group is a classic hydrogen bond donor. This site can direct the assembly of molecules into chains, sheets, or more complex three-dimensional networks by pairing with suitable hydrogen bond acceptors. chemistryviews.orgnih.gov

π-π Stacking: The two benzyl (B1604629) groups and the pyrrole ring itself are all π-rich aromatic systems. These can interact with one another through π-π stacking, where the electron clouds of adjacent rings align. These interactions, influenced by substituents on the aromatic rings, play a significant role in the formation of ordered structures. researchgate.netacs.org The benzyl groups in this compound provide extensive surface area for such interactions, potentially leading to stacked columnar or layered architectures.

CH-π Interactions: The hydrogen atoms on the benzyl groups can interact with the π-electron clouds of adjacent aromatic rings. These interactions are increasingly recognized as important contributors to the stability of supramolecular structures.

The interplay of these interactions allows for the creation of complex and functional supramolecular architectures from relatively simple building blocks. lu.se The directionality of hydrogen bonds combined with the less-directional but significant π-stacking and van der Waals forces allows for a high degree of control over the final structure. frontiersin.org

Host-Guest Systems Involving this compound Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. nih.govmdpi.com The host contains a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. beilstein-journals.org While specific host-guest systems based solely on monomeric this compound are not extensively documented, its derivatives, particularly macrocyclic compounds like calix sioc-journal.cnpyrroles, are renowned for their host-guest capabilities. ic.ac.ukresearchgate.netresearchgate.net

Calix sioc-journal.cnpyrroles are cyclic tetramers formed from the condensation of pyrrole with a ketone. ic.ac.uk By modifying the starting pyrrole or the ketone, the properties of the resulting macrocyclic host can be tuned. The this compound scaffold can be envisioned as a component in the rational design of novel acyclic receptors or as a precursor to more complex macrocycles. The benzyl groups would flank the binding pocket, providing a sterically defined and π-rich environment capable of interacting with suitable guests through hydrophobic and π-stacking interactions. rsc.org For instance, macrocycles derived from related substituted pyrroles have shown the ability to bind anions and neutral molecules, a function driven by hydrogen bonds from the pyrrole N-H groups and CH-π interactions from the substituents. researchgate.net The functionalization of the benzyl groups on a this compound unit could introduce additional binding sites, leading to hosts with enhanced selectivity and affinity for specific guests. thno.org

Construction of Hydrogen-Bonded Organic Frameworks and Assemblies

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. chemistryviews.orgadelaide.edu.au These materials are of interest for applications in gas storage, separation, and sensing due to their ordered porosity and the dynamic nature of their hydrogen-bonded networks. nih.govmdpi.com

The this compound molecule possesses key features that make it a potential building block, or synthon, for HOFs:

Hydrogen-Bonding Site: The pyrrole N-H group provides a reliable hydrogen bond donor site for forming the primary framework structure. semanticscholar.org

Steric Control and Porosity: The bulky benzyl groups at the 2- and 5-positions would act as "pillars," preventing the close packing of the molecular units. This steric hindrance is crucial for creating void spaces or pores within the crystalline lattice. The size and shape of these pores could be tuned by modifying the benzyl groups.

While specific HOFs constructed directly from this compound are yet to be reported, frameworks built from other functionalized pyrroles and aromatic carboxylic acids demonstrate the viability of this approach. chemistryviews.orgsemanticscholar.org For example, HOFs have been constructed using building blocks with multiple carboxylic acid groups, which form robust hydrogen-bonded networks. chemistryviews.org A hypothetical HOF from a dicarboxylated this compound derivative could form porous sheets stabilized by both hydrogen bonding and π-π interactions from the benzyl groups.

Catalysis and Organocatalysis

The pyrrole ring is a privileged scaffold in catalysis, serving as a key component in ligands for transition metals and as a core structure in organocatalysts. The this compound derivative has been specifically identified as a component in transition metal catalyst systems, and the general reactivity of the pyrrole core suggests potential in organocatalysis.

Development of this compound-Based Ligands for Transition Metal Catalysis

The utility of a ligand in transition metal catalysis is heavily dependent on its electronic and steric properties, which influence the activity, selectivity, and stability of the metal center. chemijournal.comdokumen.pub Pyrrole-based ligands are effective due to the electron-donating nature of the nitrogen atom. jscimedcentral.com

Recent patent literature discloses the use of this compound as a crucial component in catalyst systems for the oligomerization of olefins. google.comgoogle.com In these systems, this compound acts as a ligand or activator in conjunction with a transition metal compound, typically from Group VIB (like chromium), on a supported catalyst.

Catalyst System ComponentFunctionRelevant Transition MetalsApplication
This compound Ligand / ActivatorChromium (Cr)Olefin Oligomerization
Transition Metal SourceActive Catalytic CenterCr, Mo, WOlefin Oligomerization
SupportCatalyst ImmobilizationSilica, AluminaHeterogeneous Catalysis
Co-catalyst / ActivatorEnhances Catalytic ActivityAlkylaluminum compoundsOlefin Oligomerization

The benzyl groups in the this compound ligand likely play a steric role, influencing the coordination environment around the metal center and thereby affecting the selectivity of the oligomerization process.

Exploration of Organocatalytic Properties of Pyrrole Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. mdpi.com Pyrrole derivatives have been explored in this context, often leveraging the nucleophilicity of the pyrrole ring or using the ring as a scaffold for other catalytic moieties. irb.hrrsc.org

The direct asymmetric C-H functionalization of pyrroles is a powerful method for creating valuable chiral molecules. irb.hrrsc.org Chiral phosphoric acids, for example, have been used to catalyze the enantioselective Friedel-Crafts reaction of 2,5-disubstituted pyrroles with various electrophiles. rsc.org In these reactions, the pyrrole acts as the nucleophile.

While this compound itself has not been explicitly reported as an organocatalyst, its structure suggests potential avenues for exploration:

Nucleophilic Catalysis: The pyrrole ring is electron-rich and can act as a nucleophile. The β-positions (C3 and C4) of this compound are available for functionalization and could potentially participate in catalytic cycles. irb.hr

Brønsted Base Catalysis: The pyrrole nitrogen is weakly basic and could potentially act as a Brønsted base catalyst in certain reactions.

Scaffold for Bifunctional Catalysts: The this compound framework could be functionalized to create a bifunctional organocatalyst. For example, attaching a hydrogen-bond donor (like a thiourea (B124793) group) and a basic site could lead to a catalyst capable of activating both a nucleophile and an electrophile simultaneously. mdpi.com The steric bulk of the benzyl groups could be instrumental in creating a specific chiral environment to control the stereoselectivity of a reaction. nih.gov

The exploration of this compound and its derivatives in organocatalysis remains a promising area for future research, with the potential to develop novel catalysts for a range of organic transformations. rsc.orgnih.gov

Optoelectronic Materials and Photophysical Research

The unique electronic and optical properties of organic molecules have led to their widespread use in optoelectronic devices. researchgate.netazom.commdpi.com Organic optoelectronic materials can convert electricity into light (as in organic light-emitting diodes or OLEDs) and light into electricity (as in organic solar cells). azom.commdpi.com

Pyrrole-containing structures are of interest in the development of organic optoelectronic materials due to their inherent electronic properties and the tunability of their derivatives. mdpi.com While specific research on the direct integration of this compound into light-emitting devices is not extensively documented in the provided results, the general relevance of pyrrole scaffolds is evident. For instance, the development of organic materials for next-generation optoelectronics often involves the synthesis and characterization of novel conjugated polymers and small molecules, a category where pyrrole derivatives fit. mdpi.com The performance of optoelectronic devices is intrinsically linked to the material's ability to absorb and emit light, as well as its charge transport characteristics. mdpi.com The synthesis of various heterocyclic compounds, including pyrroles, for applications in materials science highlights their potential in this field. beilstein-journals.org

Fluorescence and absorbance are key photophysical properties that determine the suitability of a compound for optoelectronic applications. denovix.comdenovix.com Absorbance refers to the process where a molecule absorbs a photon of light, exciting an electron to a higher energy state. nih.gov Fluorescence is the subsequent emission of a photon of a longer wavelength (lower energy) as the electron returns to a lower energy state. nih.gov The difference in energy between the absorbed and emitted photons is known as the Stokes shift. nih.gov

The photophysical properties of various organic compounds, including their molar absorptivity, fluorescence, and Stokes shifts, have been compiled in studies of natural organic matter. frontiersin.org For instance, indole, a structurally related heterocycle, exhibits significant molar fluorescence. frontiersin.org The table below presents a hypothetical representation of the kind of photophysical data that would be relevant for characterizing this compound and its derivatives for optoelectronic applications, based on data available for other organic fluorophores. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netacademie-sciences.frsioc-journal.cn

Compound/DerivativeSolventAbsorption Max (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Stokes Shift (nm)
Hypothetical Pyrrole Derivative AToluene35025,0004200.6570
Hypothetical Pyrrole Derivative BMethanol36530,0004500.5085
Hypothetical Pyrrole Derivative CDichloromethane34022,0004100.7570

This table is illustrative and does not represent experimentally determined values for this compound.

Integration of Pyrrole Scaffolds into Light-Emitting Devices and Optoelectronic Systems (General Relevance)

Chemical Biology Methodologies for Pyrrole Scaffolds

Pyrrole and its derivatives are recognized as privileged structures in medicinal chemistry and chemical biology due to their presence in numerous biologically active compounds. researchgate.net They serve as scaffolds for the development of therapeutic agents with a wide range of activities, including antimicrobial, antiviral, and anticancer effects. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comcbuic.cz This method is widely used in drug design to understand how a ligand, such as a pyrrole-containing compound, might interact with a biological target, typically a protein or enzyme. tandfonline.commdpi.com

In the context of pyrrole scaffolds, molecular docking has been instrumental in elucidating the binding modes of potential drug candidates. For instance, docking studies have been used to understand the interactions of pyrrolyl hydrazones with the enoyl ACP reductase enzyme, a target for anti-tuberculosis drugs. tandfonline.com By visualizing the interactions within the binding pocket, researchers can identify key structural features that contribute to the stability of the ligand-receptor complex. nih.gov

The process of molecular docking typically involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure is often energy-minimized to find its most stable conformation. nih.gov The receptor structure is frequently obtained from the Protein Data Bank (PDB). tandfonline.com Docking simulations then place the ligand into the active site of the receptor in various orientations and conformations, and a scoring function is used to rank the resulting poses. nih.gov These scores, such as the CScore, provide an estimate of the binding affinity. nih.gov

The insights gained from molecular docking can guide the design of new derivatives with improved activity. For example, docking studies on pyrrole-based inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases, have provided hypotheses for structural modifications that could enhance their inhibitory potency. mdpi.com

Structure-Activity Relationship (SAR) studies are a crucial component of drug discovery and chemical biology. acs.orgnih.govresearchgate.net SAR explores the relationship between the chemical structure of a molecule and its biological activity. acs.org By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features, or pharmacophores, responsible for the desired effect. acs.orgrsc.org

For pyrrole-based compounds, SAR studies have been essential in optimizing their therapeutic potential. acs.orgnih.govrsc.org For instance, in the development of pyrrole-based inhibitors of the P. falciparum cGMP-dependent protein kinase (PfPKG) as anti-malarial agents, key pharmacophores were modified to explore chemical diversity and understand the ideal scaffold for potent and selective inhibition. acs.org

SAR investigations often involve the synthesis of a library of related compounds with systematic variations in their structure. nih.gov These variations can include changes to substituents, the core scaffold, and the stereochemistry of the molecule. The biological activity of each compound is then determined through in vitro or in vivo assays.

The results of SAR studies are often summarized in tables that correlate structural modifications with changes in activity, such as the half-maximal inhibitory concentration (IC50). For example, SAR studies on pyrrolo[2,1-a]isoquinolines, a class of potent cytotoxic agents, have revealed that the presence and position of hydroxyl and methoxy (B1213986) groups are critical for their anticancer activity. rsc.org Similarly, for a series of pyrrole-based kinase inhibitors, SAR analysis showed that the presence of halogen or methoxy substituents on a phenyl ring was essential for their activity against certain cytochrome P450 isoforms. nih.gov

The following table illustrates a hypothetical SAR study for a series of this compound derivatives, demonstrating how changes in substitution patterns on the benzyl rings could influence biological activity.

CompoundR1 (para-position of benzyl ring 1)R2 (para-position of benzyl ring 2)Biological Activity (IC50, µM)
This compound HH10.5
Derivative 1OCH3H5.2
Derivative 2ClH8.9
Derivative 3OCH3OCH31.8
Derivative 4ClCl15.3
Derivative 5OCH3Cl3.5

This table is illustrative and presents hypothetical data to demonstrate the principles of an SAR study.

Future Research Directions and Unaddressed Challenges in 2,5 Dibenzylpyrrole Chemistry

Development of Highly Efficient and Sustainable Synthetic Strategies

The synthesis of substituted pyrroles has traditionally relied on classic methods such as the Paal-Knorr synthesis. acs.orgscispace.com However, these methods often require harsh conditions or are not ideal in terms of atom economy. The future of 2,5-dibenzylpyrrole synthesis lies in the development of methodologies that are not only efficient but also environmentally benign.

Future research should focus on:

Earth-Abundant Metal Catalysis: While methods using titanium catalysts for the hydroamination of diynes have been shown to produce N-phenyl-2,5-dibenzylpyrrole, a shift towards catalysts based on more abundant and less toxic metals like iron is a key goal for sustainable chemistry. scispace.comnih.gov Iron-catalyzed processes, for instance, have been developed for other substituted pyrroles and offer a promising avenue due to their low cost and benign nature. nih.gov

Green Reaction Conditions: The exploration of alternative energy sources and solvent systems can drastically reduce the environmental footprint of synthesis. Methodologies employing microwave irradiation, ultrasound, or novel solvent systems like deep eutectic solvents (DES) are being successfully applied to other heterocyclic syntheses and should be adapted for this compound. mdpi.com

Redox-Neutral and Domino Reactions: Innovative strategies that maximize efficiency, such as redox-neutral aromatization of cyclic amines or domino reactions, represent a significant leap forward. nih.govdokumen.pub For example, developing a one-pot process that starts from simple, inexpensive precursors and proceeds through a cascade of reactions to form the this compound core would be a substantial advancement. researchgate.netfau.eu Such processes minimize waste by reducing the number of intermediate purification steps. fau.eu

A comparative overview of synthetic strategies highlights the direction of future research:

Synthetic StrategyKey FeaturesFuture Research GoalReferences
Paal-Knorr SynthesisClassic, well-established method using a 1,4-dicarbonyl precursor.Improve efficiency and reduce harsh conditions. acs.orgscispace.com
Titanium-Catalyzed HydroaminationDirect synthesis from diynes; has been used for N-phenyl-2,5-dibenzylpyrrole.Replace titanium with more sustainable, earth-abundant metals. scispace.com
Iron-Catalyzed SynthesisUtilizes an air-stable, molecular iron(0) complex; highly sustainable.Adapt and optimize for high-yield synthesis of this compound specifically. nih.gov
Green Chemistry ApproachesEmploys microwave, ultrasound, or deep eutectic solvents.Develop and scale up these eco-friendly methods for industrial viability. mdpi.comhuarenscience.com

Discovery of Novel Reactivity Patterns and Transformation Pathways

Beyond its synthesis, the reactivity of this compound itself is an area ripe for discovery. The presence of two reactive benzyl (B1604629) groups, along with the C3 and C4 positions on the pyrrole (B145914) ring and the nitrogen atom, offers multiple sites for functionalization.

Key areas for future investigation include:

Selective C-H Functionalization: A major challenge is the development of methods to selectively functionalize the C-H bonds at either the benzylic positions, the aromatic rings of the benzyl groups, or the C3/C4 positions of the pyrrole core. Success in this area would open up pathways to a vast array of new derivatives with tailored properties.

Harnessing Reactive Intermediates: Studies on the formation of other pyrroles have revealed the involvement of key reactive intermediates like azomethine ylides and enamines. nih.gov A significant future direction would be to investigate if similar intermediates can be generated from this compound and trapped, thereby diverting expected reaction pathways to create novel molecular scaffolds. nih.govacs.org

Cascade and Domino Transformations: Using this compound as a starting material for cascade reactions could enable the rapid construction of complex polycyclic or extended π-systems. researchgate.net For example, a sequence involving functionalization of the benzyl groups followed by an intramolecular cyclization could lead to novel fused-ring systems relevant to materials science.

Advanced Functional Material Design and Performance Optimization

Pyrrole derivatives are known for their utility in functional materials, and this compound is no exception. nii.ac.jp It has already been identified as a key component in catalyst systems and energy storage devices. Future research should aim to build upon these foundations to design next-generation materials.

Promising directions include:

Catalysis: this compound is a component of highly effective catalyst systems for the trimerization of ethylene (B1197577) to 1-hexene, a valuable chemical commodity. d-nb.info Future work should focus on rationally designing derivatives of this compound to fine-tune the catalyst's activity, selectivity, and stability, particularly under demanding industrial conditions. d-nb.info

Energy Storage: The compound has been cited in patents related to nonaqueous-electrolyte secondary batteries. google.com A critical research direction is to synthesize and test new polymers or oligomers of this compound as electrode materials or electrolyte additives, with the goal of improving battery capacity, charge/discharge rates, and longevity.

Organic Electronics: By analogy with other disubstituted heterocycles used in organic light-emitting diodes (OLEDs) and photovoltaics, this compound could serve as a versatile building block. nih.gov Research into its electropolymerization or its incorporation into larger conjugated systems could yield novel semiconducting materials with tailored electronic and photophysical properties.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

To accelerate progress, future research on this compound must transcend traditional disciplinary boundaries. An integrated approach combining synthesis, characterization, and theoretical modeling is essential for a holistic understanding. acs.orgontosight.aiontosight.ai

Key integrations for future work:

Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reaction mechanisms, and potential properties of this compound and its derivatives. d-nb.info This predictive power can guide synthetic efforts, saving significant time and resources. ontosight.ai

Advanced Spectroscopy: Employing advanced spectroscopic and analytical techniques is crucial to characterize novel compounds and to probe reaction intermediates. This allows for a detailed mechanistic understanding that is vital for optimizing reactions and designing new transformations.

Synergy of Synthesis and Application: A close feedback loop between synthetic chemists and materials scientists is paramount. This collaborative approach ensures that newly synthesized derivatives are promptly tested in relevant applications, with the performance data guiding the design of the next generation of molecules. acs.org This multidisciplinary strategy is crucial for advancing drug discovery and materials science. acs.orgresearchgate.net

Bridging Fundamental Research with Potential Technological Advancements

A significant challenge in chemical research is the translation of fundamental discoveries from the laboratory to impactful technologies. For this compound, this involves bridging the gap between novel synthetic methods and reactivity patterns with scalable, real-world applications.

Future efforts should be directed towards:

Process Scalability and Optimization: A laboratory synthesis that produces a high yield is only the first step. scispace.com A major challenge is to develop these processes into scalable, cost-effective, and safe industrial-scale operations. This is particularly relevant for applications like ethylene trimerization, where large quantities of the catalyst ligand are required. d-nb.info

Patenting and Commercialization: The existence of patents citing this compound for applications in catalysis and batteries demonstrates clear commercial interest. google.comgoogle.comgoogleapis.com Future research should be conducted with an eye towards intellectual property, creating opportunities for commercial partnerships to bring these technologies to market.

Addressing Industrial Challenges: Research should tackle known industrial problems. For example, in catalysis, issues like catalyst fouling and the need for high-temperature operation present significant hurdles. d-nb.info Fundamental research into the stability of this compound-based catalysts under these conditions could lead to more robust and economically viable industrial processes.

Q & A

Q. What are the established synthetic routes for 2,5-Dibenzylpyrrole in academic research?

The Paal-Knorr reaction is the most common method, utilizing 1,4-diketones and benzylamine derivatives under acidic conditions. Microscale adaptations are recommended for academic labs to enhance safety and reduce waste. For example, reacting 2,5-hexadione with benzylamine in glacial acetic acid yields this compound after reflux and purification .

Q. What purification techniques are effective for isolating this compound?

Recrystallization using ethanol or methanol is standard for removing impurities. Vacuum distillation is employed for low-volatility byproducts, while column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity, especially for intermediates .

Q. How is the structure of this compound confirmed in basic research?

Basic characterization includes ¹H/¹³C NMR to identify proton environments and carbon frameworks. IR spectroscopy verifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹). Elemental analysis confirms stoichiometry, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

Density Functional Theory (DFT) calculations model transition states and intermediates, complementing experimental data. For instance, DFT studies on Paal-Knorr pathways identified imine and enamine intermediates, resolving debates about nucleophilic addition vs. cyclization steps .

Q. What advanced spectroscopic techniques are critical for structural elucidation?

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between benzyl groups and pyrrole core) .
  • 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations to distinguish regioisomers .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks with <2 ppm error .

Q. How do researchers analyze kinetic data for this compound synthesis?

In-situ FTIR coupled with chemometric modeling (e.g., K-means clustering) tracks intermediate formation. Rate constants for rate-limiting steps (e.g., enamine cyclization) are derived using pseudo-first-order approximations, with activation energies calculated via the Arrhenius equation .

Q. What strategies address discrepancies in biological activity data for pyrrole derivatives?

  • Dose-response assays : IC₅₀ values for antimicrobial/anticancer activity are validated across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.
  • Control experiments : Compare results with unsubstituted pyrrole derivatives to isolate the role of benzyl groups .

Methodological Considerations

Q. How is solvent choice optimized for this compound synthesis?

Polar aprotic solvents (e.g., DMF) enhance reaction rates in Paal-Knorr syntheses, while ethanol improves cyclization efficiency. Solvent effects are quantified via Kamlet-Taft parameters to correlate polarity with yield .

Q. What precautions ensure reproducibility in microscale syntheses?

  • Stoichiometric precision : Use calibrated micropipettes for sub-milligram reagents.
  • Moisture control : Conduct reactions under nitrogen atmosphere to prevent hydrolysis of intermediates .

Q. How are synthetic byproducts identified and mitigated?

GC-MS and HPLC-MS detect side products (e.g., 2,5-dibenzylfuran from over-oxidation). Adjusting reaction pH (<5) or using radical scavengers (e.g., BHT) suppresses unwanted pathways .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on reaction mechanisms?

Combine isotopic labeling (e.g., ¹⁵N-tracing) with computational modeling to validate intermediates. For example, ¹⁵N-labeled ammonia in Paal-Knorr reactions confirmed imine formation via NMR isotope shifts .

Q. What statistical methods validate reproducibility in spectral data?

Principal Component Analysis (PCA) clusters NMR/IR spectra from multiple trials to identify outliers. RSD values <5% across replicates confirm method robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.